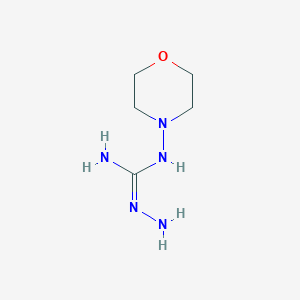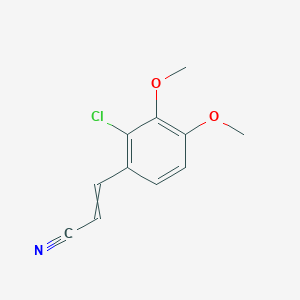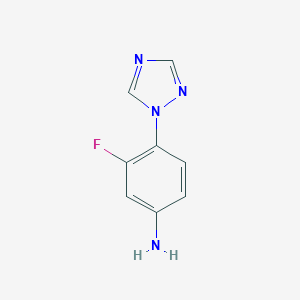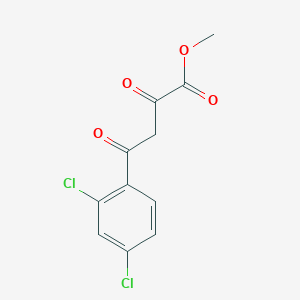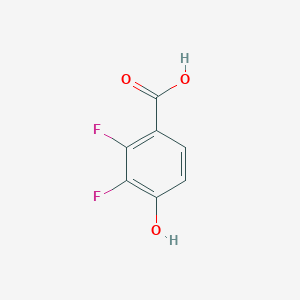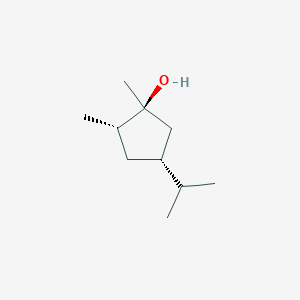
(1S,2S,4R)-1,2-dimethyl-4-propan-2-ylcyclopentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S,4R)-1,2-dimethyl-4-propan-2-ylcyclopentan-1-ol is a chemical compound commonly known as menthol. It is a cyclic terpene alcohol and is found in the essential oils of various plants, including peppermint and eucalyptus. Menthol is widely used in the pharmaceutical, food, and cosmetic industries due to its cooling and soothing properties.
作用机制
Menthol exerts its pharmacological effects by interacting with various receptors and ion channels in the body. It activates the transient receptor potential cation channel subfamily M member 8 (TRPM8) receptor, which is responsible for the cooling sensation associated with menthol. Menthol also acts on the kappa-opioid receptor, which is involved in the modulation of pain perception. Additionally, menthol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Menthol has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce pain and inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. Menthol also has antispasmodic effects on smooth muscle, which can be beneficial in the treatment of gastrointestinal disorders. Additionally, menthol has been shown to have a bronchodilatory effect, which can be useful in the treatment of respiratory disorders.
实验室实验的优点和局限性
Menthol has several advantages for lab experiments, including its low toxicity and widespread availability. It is also relatively easy to synthesize and can be obtained from natural sources. However, menthol has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, menthol has a strong odor, which can be unpleasant and can interfere with experiments.
未来方向
There are several future directions for the study of menthol. One area of research is the development of novel menthol derivatives with enhanced pharmacological properties. Another area of research is the investigation of the potential use of menthol in the treatment of anxiety and depression. Additionally, the use of menthol in combination with other drugs for the treatment of pain and inflammation is an area of active research. Finally, the development of new methods for the synthesis of menthol is also an area of interest.
合成方法
Menthol can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method of menthol synthesis is the extraction of essential oils from plants such as peppermint and eucalyptus. The essential oil is then subjected to fractional distillation, which separates the menthol from other components. Chemical synthesis of menthol involves the reaction of isopulegol with hydrogen cyanide in the presence of a catalyst. Biotransformation of menthol is carried out using microorganisms such as Pseudomonas putida, which converts limonene to menthol.
科学研究应用
Menthol has been extensively studied for its various pharmacological properties, including analgesic, anti-inflammatory, antispasmodic, and antitussive effects. It has been used in the treatment of various conditions such as pain, respiratory disorders, and gastrointestinal disorders. Menthol has also been studied for its effects on the central nervous system, including its ability to modulate the activity of GABA receptors and its potential use in the treatment of anxiety and depression.
属性
CAS 编号 |
164525-44-4 |
|---|---|
分子式 |
C10H20O |
分子量 |
156.26 g/mol |
IUPAC 名称 |
(1S,2S,4R)-1,2-dimethyl-4-propan-2-ylcyclopentan-1-ol |
InChI |
InChI=1S/C10H20O/c1-7(2)9-5-8(3)10(4,11)6-9/h7-9,11H,5-6H2,1-4H3/t8-,9+,10-/m0/s1 |
InChI 键 |
SZDOCHYAQZSVCT-AEJSXWLSSA-N |
手性 SMILES |
C[C@H]1C[C@H](C[C@]1(C)O)C(C)C |
SMILES |
CC1CC(CC1(C)O)C(C)C |
规范 SMILES |
CC1CC(CC1(C)O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B68326.png)
![3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile](/img/structure/B68328.png)
![4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B68330.png)
![Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI)](/img/structure/B68331.png)


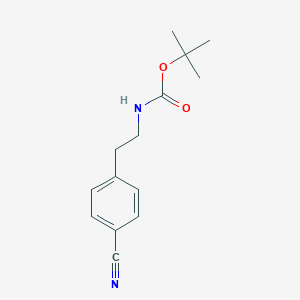
![2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid](/img/structure/B68350.png)
